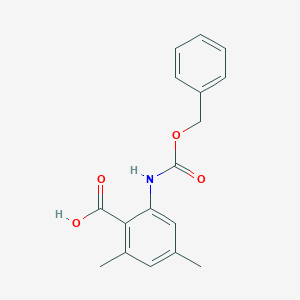

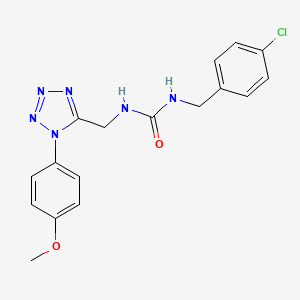

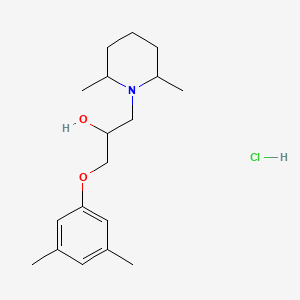

![molecular formula C13H13N5O B2873398 4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol CAS No. 1021023-73-3](/img/structure/B2873398.png)

4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol” is a compound that contains a pyrazolo[3,4-d]pyrimidine core . Pyrazolo[3,4-d]pyrimidine is a common fragment used in the synthesis of kinase inhibitors . The pyrazolo portion is suitable as a hydrogen bond center, and the pyrimidine is thought to have a π–π stacking interaction .

Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized . The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .

科学的研究の応用

Synthesis of Heterocyclic Compounds

Pyrazolopyrimidines are key structures in the synthesis of various heterocyclic compounds. They serve as building blocks for creating a wide range of molecules with potential therapeutic effects . The versatility in the substitution pattern at different positions allows for the generation of a diverse library of compounds.

Biomedical Applications

The structural similarity of pyrazolopyrimidines to adenine and guanine makes them suitable for biomedical applications. They have been explored for their potential in treating various diseases due to their ability to interact with biological targets .

Anticancer Activity

Some derivatives of pyrazolopyrimidines exhibit promising anticancer properties. They have been tested in vitro for their efficacy against different cancer cell lines, showing potential as chemotherapeutic agents .

Kinase Inhibition

Pyrazolopyrimidines have been studied for their kinase inhibitory activity. Kinases are enzymes that play a crucial role in signal transduction pathways, and their dysregulation is associated with several diseases, including cancer. Compounds like 4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol can inhibit specific kinases, offering a targeted approach to treatment .

Development of Therapeutic Agents

The pyrazolopyrimidine scaffold is used in the design and synthesis of novel therapeutic agents. Researchers have been focusing on developing compounds with enhanced efficacy and reduced side effects for various conditions .

Pharmacological Research

Due to their potential biological activities, pyrazolopyrimidines are extensively used in pharmacological research. They are studied for their pharmacokinetics, pharmacodynamics, and toxicity profiles to assess their suitability as drug candidates .

作用機序

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA is replicated .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, which can lead to the inhibition of cell proliferation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in cells. The disruption of the cell cycle can lead to a halt in cell proliferation, inducing cell cycle arrest . This can have downstream effects on other cellular processes, including DNA replication and cell division .

Pharmacokinetics

These properties can help predict the compound’s bioavailability and its potential as a therapeutic agent .

Result of Action

The compound’s action results in significant alterations in cell cycle progression, in addition to the induction of apoptosis within cells . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively .

特性

IUPAC Name |

4-[2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)ethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O/c19-10-3-1-9(2-4-10)5-6-14-12-11-7-17-18-13(11)16-8-15-12/h1-4,7-8,19H,5-6H2,(H2,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRWWTCTHDGACK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC2=NC=NC3=C2C=NN3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

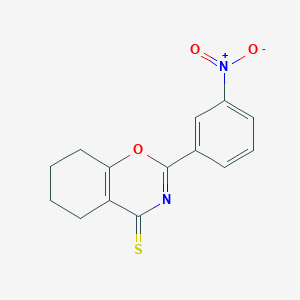

![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2873316.png)

![1-(4-fluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2873326.png)